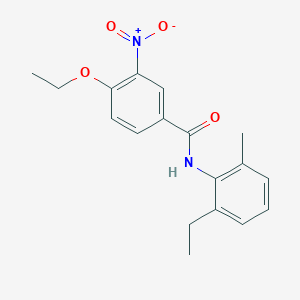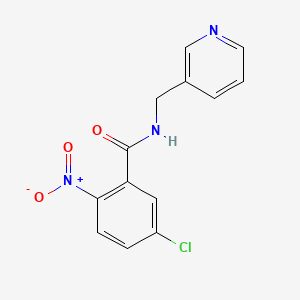![molecular formula C12H8F3NOS B5705435 N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 137272-69-6](/img/structure/B5705435.png)
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a member of the thiophene family, which is a class of heterocyclic compounds that contain sulfur in their structure. TFP has been found to have various applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This site is also the target of benzodiazepines, which are a class of drugs commonly used to treat anxiety. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have a similar mechanism of action to benzodiazepines, but with fewer side effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can have a calming effect on the brain. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to selectively modulate the activity of this receptor, without affecting other neurotransmitter systems. However, one limitation of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations.
Orientations Futures
There are several future directions for research on N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of anxiety and other related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of epilepsy. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have anticonvulsant properties in animal models, but further studies are needed to determine its efficacy in humans. Finally, N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may have applications in the development of new drugs for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process, starting with the reaction of 4-trifluoromethylphenylboronic acid with 2-bromo thiophene. This reaction yields 4-(trifluoromethyl)phenyl)-2-bromo thiophene, which is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. Finally, the phthalimide derivative is hydrolyzed to yield N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and seizures, among other functions. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to enhance the activity of this receptor, making it a potential candidate for the treatment of anxiety and other related disorders.
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLREZNODOOEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217196 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
CAS RN |
137272-69-6 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137272-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)





![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)